1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 2027543-16-2
VCID: VC2941555
InChI: InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-11H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Molecular Formula: C19H23BN2O5
Molecular Weight: 370.2 g/mol

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione

CAS No.: 2027543-16-2

Cat. No.: VC2941555

Molecular Formula: C19H23BN2O5

Molecular Weight: 370.2 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione - 2027543-16-2

Specification

CAS No. 2027543-16-2
Molecular Formula C19H23BN2O5
Molecular Weight 370.2 g/mol
IUPAC Name 1,3-dimethyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-11H,1-6H3
Standard InChI Key VRODNKHKVOXUAU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C=C3C(=O)N(C(=O)N(C3=O)C)C

Introduction

Chemical Identity and Structure

1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione represents a complex organic molecule that incorporates a boron-containing moiety into a heterocyclic framework. The compound belongs to the class of boronic acid derivatives, specifically featuring a pinacol-protected boronic acid group attached to a benzylidene-substituted barbituric acid core. This structural arrangement creates a molecule with multiple reactive sites and functional groups that can participate in various chemical transformations.

Chemical Identification Data

The compound is uniquely identified through several standardized chemical identifiers as presented in Table 1.

Table 1: Chemical Identification Parameters

ParameterValue
CAS Number2027543-16-2
Molecular FormulaC₁₉H₂₃BN₂O₅
Molecular Weight370.21 g/mol
IUPAC Name1,3-dimethyl-5-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Standard InChIInChI=1S/C19H23BN2O5/c1-18(2)19(3,4)27-20(26-18)13-9-7-8-12(10-13)11-14-15(23)21(5)17(25)22(6)16(14)24/h7-11H,1-6H3
Standard InChIKeyVRODNKHKVOXUAU-UHFFFAOYSA-N

The compound's structure features several key components that contribute to its chemical behavior and potential applications:

  • A pyrimidine-2,4,6-trione core (barbituric acid derivative) with N-methyl substituents at positions 1 and 3

  • A benzylidene group connecting the heterocyclic core to a meta-substituted phenyl ring

  • A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group at position 3 of the phenyl ring

Structural Analysis

The molecular architecture of this compound presents a conjugated system that extends from the pyrimidine ring through the benzylidene linker to the phenyl ring. This conjugation creates a relatively planar structure that can influence the compound's physical properties and reactivity patterns. The boronic acid pinacol ester group provides a versatile handle for further transformations, particularly in cross-coupling reactions. The meta-substitution pattern on the phenyl ring differentiates this compound from its para-substituted isomer, potentially affecting its electronic properties and reactivity.

Physical and Chemical Properties

The physical and chemical properties of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione have been characterized through both experimental measurements and computational predictions. Understanding these properties is essential for assessing the compound's behavior in various reaction conditions and its potential applications.

Physical Properties

The compound exhibits several notable physical characteristics that influence its handling and storage requirements, as summarized in Table 2.

Table 2: Physical Properties

PropertyValueMethod
Physical StateSolid (white)Experimental
Melting Point188 to 202 °CExperimental
Boiling Point501.4 ± 60.0 °C (at 760 Torr)Predicted (SciFinder)
Density1.24 ± 0.1 g/cm³Predicted (SciFinder)
AppearanceWhite solidExperimental

The compound exists as a white solid at room temperature with a relatively high melting point, indicating significant intermolecular forces in the crystal structure . The wide melting point range (188-202°C) might suggest the presence of polymorphism or varying degrees of purity in different sample preparations.

Stability and Reactivity

The presence of the boronic acid pinacol ester group imparts specific reactivity patterns to this compound. This functional group is known to participate in various cross-coupling reactions, particularly Suzuki-Miyaura couplings, which are widely used for carbon-carbon bond formation in organic synthesis. The compound requires specific storage conditions (refrigeration at 2-8°C) to maintain its stability, suggesting potential sensitivity to heat, moisture, or light .

The conjugated system spanning the pyrimidine ring, benzylidene linker, and phenyl ring contributes to the compound's electronic properties and may influence its reactivity in various transformation pathways. The barbituric acid core can participate in further functionalization reactions, adding to the versatility of this compound as a chemical building block.

Synthesis and Applications

Synthetic Approaches

The synthesis of 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione typically involves the condensation of 1,3-dimethylbarbituric acid with a 3-formylphenylboronic acid pinacol ester. This Knoevenagel condensation reaction proceeds through the nucleophilic attack of the activated methylene group in the barbituric acid derivative on the aldehyde carbon, followed by dehydration to form the benzylidene linkage.

Alternative synthetic routes may involve:

  • Cross-coupling reactions of pre-functionalized barbituric acid derivatives with boronic acid pinacol esters

  • Direct borylation of pre-formed 1,3-Dimethyl-5-(3-halobenzyl)-pyrimidine-2,4,6-trione derivatives

  • Late-stage functionalization of the phenyl ring in benzylidene barbituric acid precursors

Applications in Organic Synthesis

The compound has significant potential in organic synthesis as a building block for more complex molecules. Its primary applications stem from the versatility of the boronic acid pinacol ester functional group, which can participate in various transformations:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid ester group can react with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds, enabling the synthesis of complex biaryl or heterobiaryl structures.

  • Chan-Lam Coupling: The compound can potentially undergo copper-catalyzed coupling with nucleophiles such as amines, phenols, or thiophenols to form C-N, C-O, or C-S bonds.

  • Oxidative Transformations: Boronic acid esters can be converted to various functional groups through oxidation, including hydroxyl, alkoxy, or amino groups.

  • Conjugate Addition Reactions: The α,β-unsaturated carbonyl system in the compound may participate in conjugate addition reactions with various nucleophiles.

The specific meta-substitution pattern on the phenyl ring provides a distinct electronic environment compared to para-substituted analogues, potentially leading to different reactivity patterns and product distributions in these transformations.

Related Compounds

Position Isomers

A structurally related compound to 1,3-Dimethyl-5-[3-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione is its positional isomer, 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione (CAS No.: 1218790-48-7) . This para-substituted variant differs only in the position of the boronic acid pinacol ester group on the phenyl ring.

Table 3: Comparison of Meta and Para Positional Isomers

PropertyMeta-substituted (CAS: 2027543-16-2)Para-substituted (CAS: 1218790-48-7)
Molecular FormulaC₁₉H₂₃BN₂O₅C₁₉H₂₃BN₂O₅
Molecular Weight370.21 g/mol370.21 g/mol
InChIKeyVRODNKHKVOXUAU-UHFFFAOYSA-NAWWSBYIWDATYAG-UHFFFAOYSA-N

The para-substituted isomer may exhibit different electronic properties and reactivity patterns due to the change in substitution position. Para-substitution typically enables more efficient conjugation across the molecule compared to meta-substitution, potentially affecting the compound's spectroscopic properties and reactivity in various transformations .

Structural Analogs

Other structural analogs include:

  • 1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-benzyl]-pyrimidine-2,4,6-trione (CAS: 2027543-00-4) - This compound differs in having a benzyl rather than a benzylidene linkage, introducing greater conformational flexibility.

  • Compounds with different substituents on the pyrimidine nitrogen atoms or variations in the boron-protecting group.

These structural variations can significantly impact the physical properties, biological activities, and synthetic utility of these compounds, providing a rich chemical space for exploration in various applications.

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